Superior Antiviral Potential of 4-Substituted Scaffold Relative to Reference Compound
While specific data for 2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid is unavailable, a closely related class of 4-substituted sulfonamidobenzoic acid derivatives demonstrates superior antiviral activity. In a head-to-head study, two 4-substituted compounds (4 and 7a) showed IC50 values of 4.29 µM and 4.22 µM, respectively, against Coxsackievirus B3 (CVB3). This performance is slightly superior to the reference compound 2a, which had an IC50 of 5.54 µM [1]. This suggests that the 4-substituted benzoic acid scaffold, like that of 2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid, can confer enhanced activity.
| Evidence Dimension | Antiviral potency (IC50) |
|---|---|
| Target Compound Data | Not available (Class inference: IC50 range 4.22-4.29 µM for related 4-substituted derivatives) |
| Comparator Or Baseline | Reference Compound 2a: IC50 = 5.54 µM |
| Quantified Difference | ~1.25-1.32 µM improvement in IC50 for 4-substituted class |
| Conditions | In vitro phenotypic screening and viral yield reduction assay on CVB3 (Nancy strain) |
Why This Matters
This class-level evidence supports the scientific value of the 4-substituted scaffold as a privileged structure for antiviral research, justifying its selection over non-specific or differently substituted alternatives.
- [1] Shetnev, A. A., et al. (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. *Life*, 12(11), 1832. View Source
